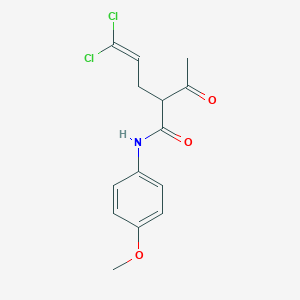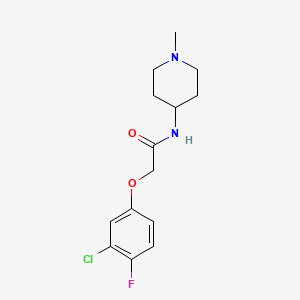![molecular formula C18H21ClO4 B4974739 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene, also known as CEEB, is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CEEB has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors and enzymes.
Mécanisme D'action
The mechanism of action of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood, but it is believed to act as a modulator for various receptors and enzymes. It has been shown to have agonistic or antagonistic effects on estrogen, androgen, and progesterone receptors, depending on the concentration and the presence of other ligands. 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has also been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells, possibly through its interaction with the estrogen receptor. 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has also been shown to have anti-inflammatory effects, possibly through its interaction with the androgen receptor. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been shown to affect the expression of various genes involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene in lab experiments is its ability to act as a ligand for various receptors and enzymes, making it a valuable tool for studying the mechanisms of these targets. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is relatively easy to synthesize and has a high purity. However, one of the limitations of using 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is its potential to interact with other ligands and affect the results of the experiment. It is important to carefully design the experiment and control for any potential confounding factors.
Orientations Futures
There are several future directions for the research on 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene. One possible direction is to investigate its potential as a therapeutic agent for breast cancer and other hormone-related cancers. Additionally, further research is needed to understand the mechanisms of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene's interaction with various receptors and enzymes. Finally, the development of more selective ligands for these targets could lead to the development of more effective drugs with fewer side effects.
Méthodes De Synthèse
The synthesis of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 1-chloro-3-nitrobenzene with 2-(4-ethoxyphenoxy) ethylamine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with sodium hydroxide to obtain 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene.
Applications De Recherche Scientifique
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been extensively used in scientific research as a ligand for various receptors and enzymes. It has been shown to bind to the estrogen receptor, androgen receptor, and progesterone receptor, making it a valuable tool for studying the mechanisms of these receptors. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been used as a substrate for enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
Propriétés
IUPAC Name |
1-chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-16-6-8-17(9-7-16)22-12-10-20-11-13-23-18-5-3-4-15(19)14-18/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOSGXKEFGUBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)



![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)